molecular formula C22H23N5O4S2 B11051722 6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one

6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B11051722
M. Wt: 485.6 g/mol
InChI Key: ZLSPORQTJBNEEH-UHFFFAOYSA-N
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Description

6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfonyl group, and an imidazolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one typically involves multiple steps:

    Formation of the Imidazolidine Moiety: This step involves the reaction of 4-methylphenylsulfonyl chloride with 2-phenylimidazolidine in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The intermediate product is then reacted with 2-oxoethylsulfanyl chloride under basic conditions to introduce the sulfanyl group.

    Cyclization to Form the Triazine Ring: Finally, the compound undergoes cyclization with 6-methyl-1,2,4-triazine-5-one under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazine and imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and sulfanyl groups. It can also be used in the design of inhibitors for specific enzymes.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfanyl groups can form strong interactions with active sites, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazine-5-one: Lacks the sulfonyl and imidazolidine groups, making it less versatile in terms of reactivity.

    4-methylphenylsulfonyl chloride: A simpler sulfonyl compound without the triazine and imidazolidine moieties.

    2-phenylimidazolidine: Contains the imidazolidine moiety but lacks the triazine and sulfonyl groups.

Uniqueness

The uniqueness of 6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N5O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

6-methyl-3-[2-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-2-oxoethyl]sulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C22H23N5O4S2/c1-15-8-10-18(11-9-15)33(30,31)27-13-12-26(21(27)17-6-4-3-5-7-17)19(28)14-32-22-23-20(29)16(2)24-25-22/h3-11,21H,12-14H2,1-2H3,(H,23,25,29)

InChI Key

ZLSPORQTJBNEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)CSC4=NN=C(C(=O)N4)C

Origin of Product

United States

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